(Perfluorohexyl)trifluorooxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

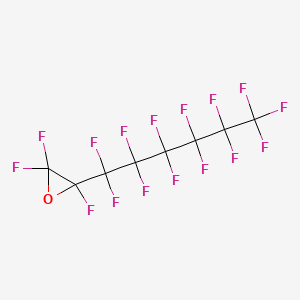

(Perfluorohexyl)trifluorooxirane is a chemical compound with the molecular formula C8F16O . It contains a total of 25 bonds, including 24 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .

Synthesis Analysis

The synthesis of fluorinated monomers, such as (Perfluorohexyl)trifluorooxirane, has been attracting the attention of researchers . The synthesis process involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

Molecular Structure Analysis

The molecular structure of (Perfluorohexyl)trifluorooxirane is characterized by its molecular weight of 416.06 g/mol . The compound is composed of 25 heavy atoms and has a complexity of 545 . The compound has a topological polar surface area of 12.5 Ų .

科学的研究の応用

Optical Probes for Biological Imaging

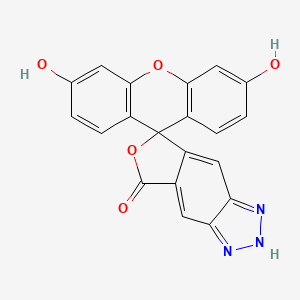

The synthesis and properties of Peroxyfluor-1 (PF1), an optical probe derived from (perfluorohexyl)trifluorooxirane, have significantly advanced the imaging of hydrogen peroxide within living cells. PF1's unique boronate deprotection mechanism offers unparalleled selectivity and optical dynamic range, distinguishing H2O2 from other reactive oxygen species in biological samples. This advancement enables precise imaging of cellular processes involving hydrogen peroxide, contributing to a deeper understanding of its role in cell signaling and oxidative stress (Chang et al., 2004).

Fluorous Media in Ion-Selective Electrodes

Research on fluorous polymeric membranes, incorporating (perfluorohexyl)trifluorooxirane derivatives, has led to significant improvements in ion-selective electrodes (ISEs). These fluorous membranes, utilizing perfluoropolymer matrices and perfluorinated compounds as plasticizers and ionophores, exhibit superior selectivity, robustness, and mechanical stability. The introduction of such fluorous media in ISEs marks a pivotal shift towards more reliable and sensitive analytical tools for pH measurements and ion detection, impacting fields ranging from environmental monitoring to clinical diagnostics (Lai et al., 2009).

Advances in Fluorous Chemistry

The development of novel fluorous seleninic acids, leveraging (perfluorohexyl)trifluorooxirane components, has revolutionized the catalytic allylic oxidation of alkenes. These catalysts facilitate the conversion of alkenes to enones with moderate to good yields, and their fluorous nature allows for easy recovery and reuse through fluorous extraction. This approach not only enhances the sustainability of the catalytic process but also broadens the applicability of fluorous chemistry in organic synthesis, offering a greener alternative to traditional catalyst recovery methods (Crich & Zou, 2004).

将来の方向性

The future directions of research on (Perfluorohexyl)trifluorooxirane and other per- and polyfluoroalkyl substances (PFASs) include the development of optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix . There is also a need for a better understanding of the range of compounds that PFASs comprise in differing products .

特性

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZGMJSVLHBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477447 |

Source

|

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Perfluorohexyl)trifluorooxirane | |

CAS RN |

87375-53-9 |

Source

|

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluorohexyl)trifluorooxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。